molecular formula C16H20N2O2S B11343638 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide

Cat. No.: B11343638
M. Wt: 304.4 g/mol
InChI Key: MCAREWWLQCTNCW-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a methoxyphenyl group and a thiazole ring, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide typically involves the reaction of 4-methoxyphenylthiazole with pentanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The thiazole ring can undergo reduction to form a dihydrothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The methoxyphenyl group can also enhance the compound’s binding affinity to its targets, increasing its biological activity.

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pentanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the methoxyphenyl group and the thiazole ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pentanamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-5-15(19)17-10-13-11-21-16(18-13)12-6-8-14(20-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,17,19)

InChI Key

MCAREWWLQCTNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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